2-Trifluoromethyl-2-propanol physical properties
2-Trifluoromethyl-2-propanol physical properties
An In-Depth Technical Guide to the Physical Properties of 2-Trifluoromethyl-2-propanol
Introduction
2-Trifluoromethyl-2-propanol, also known as 1,1,1-trifluoro-2-methylpropan-2-ol, is a fluorinated tertiary alcohol that has emerged as a pivotal building block and specialty solvent in modern chemistry.[1][2] Its unique molecular architecture, featuring a bulky trifluoromethyl group adjacent to a hydroxyl-bearing carbon, imparts a distinct set of physical and chemical properties that are highly sought after by researchers in drug development, materials science, and synthetic chemistry.[1][3] The strong electron-withdrawing nature of the CF₃ group significantly influences the molecule's acidity, hydrogen-bonding capacity, and solvent characteristics, distinguishing it from its non-fluorinated analog, tert-butanol.
This guide offers a comprehensive exploration of the core physical properties of 2-Trifluoromethyl-2-propanol. It is designed for scientists and technical professionals, providing not only quantitative data but also field-proven insights into its handling, experimental characterization, and the causal relationships behind its unique behavior.
Chemical Identity and Molecular Structure
A precise understanding of a compound's identity is the foundation of all subsequent scientific investigation. The trifluoromethyl group is central to the molecule's properties, creating a sterically hindered and electronically modified alcohol.
Core Physical and Chemical Properties
The physical properties of 2-Trifluoromethyl-2-propanol dictate its behavior in various applications, from its utility as a solvent to its handling and storage requirements. These properties are summarized below.
| Property | Value | Source(s) |
| Appearance | Colorless to almost colorless clear liquid | [1][6] |
| Boiling Point | 82-83 °C (lit.) | [1][2][7] |
| Density | 1.17 g/mL at 25 °C (lit.) | [2][7][8] |
| Refractive Index | n20/D 1.3335 (lit.) | [2][7] |
| Flash Point | 15 °C (59 °F) - closed cup | [8] |
| Water Solubility | 40 g/L at 25 °C | [6] |
| pKa | 12.60 ± 0.29 (Predicted) | [7] |
The presence of the CF₃ group makes the hydroxyl proton significantly more acidic (lower pKa) than that of tert-butanol (pKa ≈ 18), enhancing its ability to act as a hydrogen bond donor. This property is critical for its role in solubilizing peptides and stabilizing reaction intermediates.[9]
Caption: Interrelation of key properties and applications.
Applications in Research and Development
The unique properties of 2-Trifluoromethyl-2-propanol make it a valuable tool for chemists.
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Pharmaceutical and Agrochemical Synthesis: It serves as a crucial intermediate for introducing the trifluoromethyl group into organic molecules, a common strategy to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates and pesticides.[1][6]
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Specialty Solvent: Its ability to form strong hydrogen bonds while maintaining solubility in various organic solvents makes it an excellent choice for specific reactions.[1][2] For example, it can be used as a solvent for the preparation of radiolabeled compounds like [¹⁸F]fluorothymidine.[2][7]
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Material Science: The compound is incorporated into polymer formulations to improve properties such as thermal stability and chemical resistance.[1]
Experimental Protocols
Protocol 1: Verification of Boiling Point via Atmospheric Distillation
The boiling point is a fundamental physical constant that serves as an indicator of purity. Its experimental determination requires careful adherence to safety protocols due to the compound's low flash point.
Causality: Distillation separates liquids based on differences in volatility. At the boiling point, the vapor pressure of the liquid equals the surrounding atmospheric pressure. For a pure compound, the temperature of the vapor will remain constant throughout the distillation process.
Methodology:
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Apparatus Setup: Assemble a standard simple distillation apparatus in a certified chemical fume hood.[10] Use a heating mantle with a stirrer for uniform heating. Ensure all glassware is dry and ground glass joints are properly sealed.
-
Charge the Flask: Add 10-15 mL of 2-Trifluoromethyl-2-propanol and a few anti-bumping granules to the distilling flask. The granules are critical to prevent bumping and ensure smooth boiling.
-
Thermometer Placement: Position the thermometer so that the top of the bulb is level with the bottom of the side-arm leading to the condenser. This ensures the measured temperature is that of the vapor in equilibrium with the liquid.
-
Heating: Begin heating the flask gently. The liquid should boil smoothly, and a ring of condensate will rise through the neck of the flask.
-
Data Collection: Record the temperature when the first drop of distillate is collected in the receiving flask. Continue to monitor the temperature. For a pure compound, the temperature should remain stable (±0.5 °C) during the bulk of the distillation. This stable temperature is the observed boiling point.
-
Shutdown: Once the distillation is complete, turn off the heat and allow the apparatus to cool completely before disassembly.
Protocol 2: Safe Handling and Storage Workflow
Given its high flammability (Flash Point: 15 °C) and potential hazards, a self-validating safety workflow is mandatory.[11]
Trustworthiness: This workflow is designed as a closed-loop system where each step confirms the safety of the next, minimizing risk of ignition, exposure, and chemical incompatibility.
Caption: Workflow for the safe handling of flammable fluorinated alcohols.
Detailed Steps:
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Storage: The compound must be stored in a cool, dry, well-ventilated area designated for flammable liquids, away from heat, sparks, open flames, and direct sunlight.[6][10][11] The storage container must be kept tightly closed to prevent vapor escape.[6][11]
-
Handling Environment: All work must be conducted within a properly functioning laboratory chemical fume hood to control flammable vapors.[10] Ensure all potential ignition sources (hot plates, open flames, non-intrinsically safe equipment) are removed from the immediate area.[11][12]
-
Grounding: To prevent ignition from static discharge, ensure containers and receiving equipment are properly grounded and bonded during transfer.[6][11]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles, a face shield, nitrile gloves, and a flame-resistant lab coat.[10][11]
-
Disposal: Dispose of waste and unused material in a designated, approved hazardous waste container. Do not flush down the sewer.[11][12]
-
Spill Response: In case of a small spill, absorb with an inert, non-combustible material (e.g., vermiculite, dry sand) and place in a sealed container for disposal.[10][12] Ensure the area is well-ventilated.[12]
Conclusion
2-Trifluoromethyl-2-propanol is a specialty chemical whose value is directly derived from its distinct physical properties. Its relatively low boiling point and high density are standard for small fluorinated molecules. However, it is the combination of its strong hydrogen-bond donating capacity, influenced by the electron-withdrawing CF₃ group, and its classification as a highly flammable liquid that defines its utility and dictates its handling. For researchers in drug discovery and materials science, a thorough understanding of these properties is not merely academic; it is essential for innovative application and, most importantly, for ensuring a safe laboratory environment.
References
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2-Trifluoromethyl-2-propanol | CAS 507-52-8 - P212121. (n.d.). P212121. Retrieved January 11, 2026, from [Link]
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Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis. (n.d.). Beilstein Journal of Organic Chemistry. Retrieved January 11, 2026, from [Link]
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2-Propanol Hazard Assessment. (2015). Washington State University. Retrieved January 11, 2026, from [Link]
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1,1,1-Trifluoro-2-propanol - NIST WebBook. (n.d.). NIST. Retrieved January 11, 2026, from [Link]
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1,1,1-Trifluoro-2-propanol | C3H5F3O | CID 9774 - PubChem. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]
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Material Safety Data Sheet - 2,2,2-Trifluoroethanol - Cole-Parmer. (n.d.). Cole-Parmer. Retrieved January 11, 2026, from [Link]
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Hexafluoro-2-propanol - Wikipedia. (n.d.). Wikipedia. Retrieved January 11, 2026, from [Link]
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